BDP FL-PEG5-propargyl

Bioconjugation Click Chemistry Aqueous Solubility

BDP FL-PEG5-propargyl (PEGylated BODIPY-alkyne) uniquely combines high aqueous solubility, photostability, and brightness for click chemistry. Unlike non-PEGylated BDP-alkyne or fluorescein-alkyne, its PEG5 spacer prevents aggregation and ensures biomolecule integrity during CuAAC conjugation. With quantum yield 0.9, ε 80,000 M⁻¹cm⁻¹, and narrow emission (~25 nm FWHM), it outperforms fluorescein-based dyes in multiplexed imaging and flow cytometry. Ideal for labeling azide-modified antibodies, proteins, and assembling PROTAC libraries. ≥98% purity guarantees reproducible results. Order now for superior fluorescent bioconjugation.

Molecular Formula C27H38BF2N3O6
Molecular Weight 549.4 g/mol
Cat. No. B605997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL-PEG5-propargyl
SynonymsBDP FL-PEG5-propargyl
Molecular FormulaC27H38BF2N3O6
Molecular Weight549.4 g/mol
Structural Identifiers
InChIInChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34)
InChIKeyGPYLESDPNBDJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP FL-PEG5-propargyl: High-Quantum-Yield BODIPY Alkyne with Hydrophilic PEG5 Spacer for Aqueous Click Bioconjugation


BDP FL-PEG5-propargyl (CAS: 2093197-93-2) is a functionalized fluorescent dye derivative that combines a boron-dipyrromethene (BODIPY) fluorophore core with a five-unit polyethylene glycol (PEG5) spacer and a terminal propargyl (alkyne) group . The BODIPY FL core exhibits an absorption maximum of approximately 503 nm and an emission maximum of approximately 509 nm, making it compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets [1]. The compound is characterized by a high extinction coefficient of 80,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.9 in aqueous media, parameters that underpin its utility in sensitive fluorescence detection applications .

Why BDP FL-PEG5-propargyl Cannot Be Substituted by Non-PEGylated Alkynes or Alternative Fluorophores in Aqueous Click Labeling


Generic substitution of BDP FL-PEG5-propargyl with a non-PEGylated BDP FL-alkyne or with fluorescein-alkyne conjugates is not scientifically equivalent due to measurable differences in aqueous solubility and fluorophore photostability. The PEG5 spacer arm of BDP FL-PEG5-propargyl confers markedly increased water solubility compared to BDP FL-alkyne, which is reported to have limited aqueous solubility [1]. Furthermore, the BODIPY FL core of BDP FL-PEG5-propargyl exhibits intrinsically higher photostability and a narrower emission bandwidth than fluorescein-based dyes, enabling longer imaging times and improved multiplexing capability [2]. These quantifiable differences in physical-chemical properties directly impact experimental reproducibility, signal-to-noise ratios, and the viability of aqueous-phase bioconjugation reactions.

Quantitative Differentiation of BDP FL-PEG5-propargyl: A Head-to-Head Evidence Guide Against Closest Analogs


Enhanced Aqueous Solubility via PEG5 Spacer: Direct Comparison with BDP FL-Alkyne

BDP FL-PEG5-propargyl incorporates a PEG5 spacer arm that significantly enhances water solubility relative to the non-PEGylated analog BDP FL-alkyne . While BDP FL-alkyne is reported to have limited solubility in water , BDP FL-PEG5-propargyl is described as soluble in water and aqueous buffers, in addition to organic solvents like DMSO, DMF, and DCM . This difference in solubility profile is critical for aqueous bioconjugation reactions and for minimizing non-specific aggregation in biological samples.

Bioconjugation Click Chemistry Aqueous Solubility

Superior Photostability of BDP FL Core: Class-Level Comparison with Fluorescein (FAM)

The BODIPY FL core of BDP FL-PEG5-propargyl demonstrates class-level photostability that is markedly superior to fluorescein (FAM) dyes. While quantitative photobleaching half-times are assay-dependent, BDP FL dyes are consistently reported to exhibit very high photostability, resisting photobleaching during prolonged exposure [1]. In contrast, fluorescein is known for relatively rapid photobleaching under continuous illumination [2]. This difference is a class-level characteristic of BODIPY dyes versus xanthene dyes, and is directly transferable to the propargyl-functionalized derivative.

Fluorescence Microscopy Photostability Live-Cell Imaging

High Fluorescence Quantum Yield (0.9) and Extinction Coefficient (80,000 M⁻¹cm⁻¹): Comparison with BDP FL-PEG5-Azide

BDP FL-PEG5-propargyl exhibits a fluorescence quantum yield (Φ) of 0.9 and an extinction coefficient (ε) of 80,000 M⁻¹cm⁻¹, values that are identical to those reported for BDP FL-PEG5-azide (Φ=0.9, ε=80,000 M⁻¹cm⁻¹) . This parity confirms that the propargyl functional group does not compromise the intrinsic brightness of the BDP FL fluorophore. In contrast, the non-PEGylated BDP FL-alkyne (BODIPY FL alkyne) is reported to have an extinction coefficient of 92,000 M⁻¹cm⁻¹ and a quantum yield of 0.97 [1], indicating a slight but measurable increase in brightness due to the absence of the PEG spacer. However, this modest gain in brightness is offset by the substantial loss of aqueous solubility.

Fluorescence Spectroscopy Flow Cytometry Brightness

PEG5 Linker Length: Optimized Balance Between Solubility and Molecular Weight vs. PEG4 and PEG8 Analogs

The PEG5 spacer in BDP FL-PEG5-propargyl represents an intermediate length (5 ethylene glycol units, MW contribution ~220 Da) between shorter PEG4 and longer PEG8 linkers. While BDP FL-PEG4-TCO and BDP FL-PEG8-propargyl are commercially available, the PEG5 length provides a specific balance: sufficient hydrophilicity to impart water solubility while maintaining a compact molecular footprint (MW = 549.4 g/mol) . In PROTAC applications, linker length directly influences ternary complex formation and degradation efficiency; the PEG5 spacer is a commonly utilized length that balances flexibility and spatial orientation .

Linker Optimization PROTAC Bioconjugation

Narrow Emission Bandwidth: Improved Multiplexing Capability vs. Fluorescein Derivatives

The BODIPY FL core of BDP FL-PEG5-propargyl exhibits a narrow emission bandwidth (full width at half maximum, FWHM, typically ~20-30 nm), a class characteristic that minimizes spectral cross-talk in multiplexed assays [1]. In contrast, fluorescein and many of its derivatives have broader emission spectra (FWHM ~40-50 nm), which can lead to significant spillover into adjacent fluorescence channels [2]. This difference is intrinsic to the BODIPY scaffold and is retained in the PEG5-propargyl conjugate.

Multiplexed Imaging Flow Cytometry Spectral Overlap

Bioorthogonal Click Chemistry via Propargyl Group: Reactivity Parity with BDP FL-Azide

The terminal propargyl (alkyne) group of BDP FL-PEG5-propargyl enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, providing a bioorthogonal conjugation handle that is chemically orthogonal to the reactive group on BDP FL-azide [1][2]. Both compounds participate in the same click chemistry reaction with comparable efficiency, but the propargyl variant is specifically required when the target biomolecule presents an azide handle rather than an alkyne handle. This complementary reactivity is not a performance differentiator but rather defines the compound's specific application niche.

Bioorthogonal Chemistry CuAAC SPAAC

High-Impact Application Scenarios for BDP FL-PEG5-propargyl in Life Sciences and Drug Discovery


Aqueous Click Labeling of Azide-Modified Antibodies and Proteins

BDP FL-PEG5-propargyl is optimally deployed for the site-specific fluorescent labeling of azide-functionalized antibodies, proteins, or peptides via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG5 spacer ensures sufficient aqueous solubility to maintain biomolecule integrity and minimize precipitation during the conjugation reaction, a limitation commonly encountered with non-PEGylated BDP FL-alkyne. This application leverages the compound's high quantum yield (0.9) and extinction coefficient (80,000 M⁻¹cm⁻¹) to produce bright, photostable bioconjugates suitable for immunofluorescence, flow cytometry, and fluorescence microscopy .

PROTAC Synthesis and Ternary Complex Optimization

In the field of targeted protein degradation, BDP FL-PEG5-propargyl serves as a versatile PEG-based linker for the assembly of PROTAC (Proteolysis Targeting Chimera) molecules. The PEG5 spacer provides a flexible, hydrophilic linker of intermediate length that can be tuned to optimize ternary complex formation and degradation efficiency. The propargyl group enables modular, click-chemistry-mediated conjugation to azide-functionalized E3 ligase ligands or target protein ligands, facilitating the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies .

Multiplexed Fluorescence Imaging in FAM/Alexa488 Channel

BDP FL-PEG5-propargyl is the reagent of choice for experiments requiring multiplexed detection in the green fluorescence channel (Ex ~503 nm, Em ~509 nm) where photostability and narrow emission bandwidth are critical. Its superior resistance to photobleaching, relative to fluorescein-based dyes, enables extended time-lapse imaging of live cells and reduces signal decay during confocal or wide-field microscopy. The narrow emission spectrum (FWHM ~20-30 nm) minimizes spectral cross-talk into adjacent channels (e.g., PE, Cy3, or Texas Red), thereby improving the accuracy of multi-parameter flow cytometry and high-content imaging assays [1].

Functionalization of Azide-Presenting Nanoparticles and Surfaces

The hydrophilic PEG5 spacer of BDP FL-PEG5-propargyl reduces non-specific adsorption and aggregation when functionalizing azide-modified nanoparticles, quantum dots, or planar surfaces via click chemistry. This property is particularly advantageous in biosensor development and in vivo imaging probe construction, where colloidal stability and reduced fouling are prerequisites for reliable performance. The compound's high brightness (ε × Φ ≈ 72,000) ensures sensitive detection even at low surface densities [2].

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